(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
The compound contains a benzothiazole ring, which is a type of heterocyclic aromatic compound. Benzothiazoles have been explored for a variety of therapeutic applications, making this scaffold an interesting moiety for designing new broad-spectrum pharmacophores .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzothiazole derivatives are often synthesized through reactions involving substituted 2-amino benzothiazoles .Molecular Structure Analysis
The structure of benzothiazole derivatives can be examined using techniques such as FTIR, 1H, 13C-NMR, and HRMS .Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions. For instance, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Benzothiazole derivatives, for instance, have been found to possess various biological properties, including antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities .Scientific Research Applications
Fluorescence Sensing Applications
Compounds structurally related to (Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide have been explored for their potential as fluorescent sensors. For instance, benzimidazole and benzothiazole conjugates have been studied for their ability to detect metal ions like Al3+ and Zn2+ through fluorescence changes, demonstrating the potential of similar compounds in sensing applications (Suman et al., 2019).
Antimicrobial and Anticancer Activities
The incorporation of benzothiazole and related heterocycles into molecular frameworks has been extensively researched for antimicrobial and anticancer properties. Fluorobenzamides containing thiazole and thiazolidine moieties, for instance, have shown promising antimicrobial activity, highlighting the relevance of fluorinated compounds in developing new antimicrobial agents (Desai et al., 2013). Additionally, novel fluorinated benzothiazole compounds have been synthesized and evaluated for their anticancer properties, further suggesting the potential of fluorinated benzothiazoles in cancer research (Hutchinson et al., 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-benzyl-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O2S/c1-2-30-15-14-28-22-13-12-21(26)17-23(22)31-25(28)27-24(29)20-10-8-19(9-11-20)16-18-6-4-3-5-7-18/h3-13,17H,2,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFOMNFXMRXEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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